![molecular formula C17H14N4OS B10878892 N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative known for its potential applications in various scientific fields. This compound features a quinoline ring substituted with a methyl group at the 2-position and a pyridine ring attached through a carbonyl group to the thiourea moiety. The unique structure of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to yield the desired thiourea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as solvent choice, temperature control, and purification techniques, is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents at low temperatures.
Substitution: Various nucleophiles (amines, alcohols); reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiourea derivatives
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Mécanisme D'action
The mechanism of action of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-METHYL-8-QUINOLYL)-N’-(2-PYRIDYLCARBONYL)THIOUREA: Similar structure but with a different position of the pyridine ring.
N-(2-METHYL-8-QUINOLYL)-N’-(4-PYRIDYLCARBONYL)THIOUREA: Similar structure but with the pyridine ring at the 4-position.
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.
Uniqueness
N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both quinoline and pyridine rings, along with the thiourea moiety, provides a unique combination of properties that can be exploited in various scientific applications.
Propriétés
Formule moléculaire |
C17H14N4OS |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N4OS/c1-11-7-8-12-4-2-6-14(15(12)19-11)20-17(23)21-16(22)13-5-3-9-18-10-13/h2-10H,1H3,(H2,20,21,22,23) |
Clé InChI |
KNSXYOPDXLDMCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CN=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


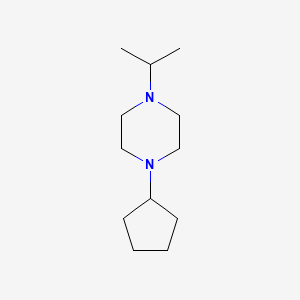
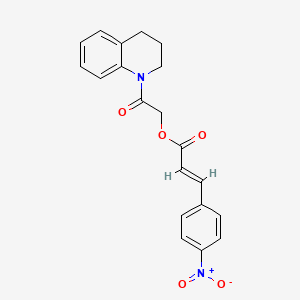
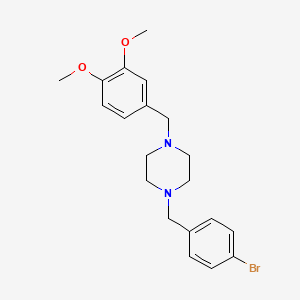
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10878835.png)
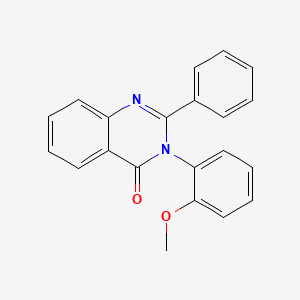
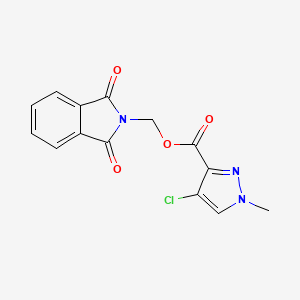
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
